molecular formula C8H10ClFN2 B8386069 4-Fluoroisoindolin-2-amine hydrochloride

4-Fluoroisoindolin-2-amine hydrochloride

Cat. No.: B8386069
M. Wt: 188.63 g/mol
InChI Key: SRRRVZWNDKMWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroisoindolin-2-amine hydrochloride is a fluorinated isoindoline derivative characterized by a fluorine substituent at the 4-position and an amine group at the 2-position of the isoindoline scaffold. Isoindoline derivatives are frequently explored in medicinal chemistry due to their aromatic rigidity and ability to modulate biological targets, such as enzymes and receptors .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

4-fluoro-1,3-dihydroisoindol-2-amine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-8-3-1-2-6-4-11(10)5-7(6)8;/h1-3H,4-5,10H2;1H

InChI Key

SRRRVZWNDKMWBB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1N)C(=CC=C2)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between 4-Fluoroisoindolin-2-amine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
This compound* C₈H₁₀ClFN₂ 188.63 (calculated) Fluorine (4-position), amine (2-position) Electronegative fluorine enhances polarity; amine hydrochloride improves solubility
Isoindolin-4-amine dihydrochloride C₈H₁₂Cl₂N₂ 207.10 Amine (4-position), dihydrochloride salt Higher chloride content increases solubility but may affect bioavailability
2-Methylindolin-1-amine hydrochloride C₉H₁₃ClN₂ 192.67 Methyl (2-position), amine (1-position) Methyl group increases lipophilicity; altered amine position impacts binding
3-Fluoro-4-methylpyridin-2-amine hydrochloride C₆H₈ClFN₂ 174.60 Fluorine (3-position), methyl (4-position) Pyridine core differs in aromaticity; fluorine and methyl modulate electronic effects
3,3-Dimethylindolin-4-amine dihydrochloride C₁₀H₁₆Cl₂N₂ 235.15 Dimethyl (3,3-positions), dihydrochloride Bulky substituents reduce conformational flexibility; dihydrochloride enhances stability

*Note: Molecular weight for this compound is estimated based on structural similarity to analogs.

Key Observations:
  • Fluorine vs.
  • Amine Position : The 2-position amine in the target compound may offer distinct binding modes compared to 4-position amines in Isoindolin-4-amine dihydrochloride, affecting target selectivity .
  • Salt Forms: Monohydrochloride (target) vs. dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) influence solubility and crystallinity. Dihydrochlorides generally exhibit higher aqueous solubility but may require adjusted dosing .
Isoindolin-4-amine Dihydrochloride
  • Applications : Used as a building block in synthesizing kinase inhibitors and antipsychotic agents. Its dihydrochloride form ensures stability in acidic formulations .
  • Comparison : Unlike the fluorine-substituted target compound, the lack of electronegative groups in Isoindolin-4-amine dihydrochloride may reduce its affinity for polar binding pockets .
2-Methylindolin-1-amine Hydrochloride
  • Applications : Intermediate in antidepressant drug synthesis (e.g., indapamide analogs). The methyl group enhances blood-brain barrier penetration .
  • Comparison : The methyl substituent increases lipophilicity, which may contrast with the fluorine-mediated polarity of the target compound .
3-Fluoro-4-methylpyridin-2-amine Hydrochloride
  • Applications : Explored in antiviral and anticancer research. Pyridine core offers metabolic stability compared to isoindoline .

Stability and Analytical Considerations

  • Salt Stability: Dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) are more hygroscopic than monohydrochlorides, requiring stringent storage conditions .
  • Spectroscopic Analysis : Fluorine’s strong electronegativity in this compound would produce distinct NMR shifts (e.g., ¹⁹F NMR) compared to chlorine or methyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.